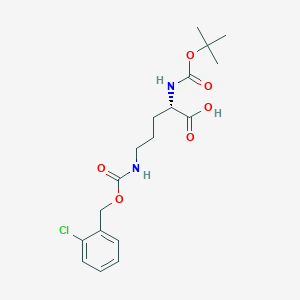

Boc-Orn(2-Cl-Z)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSQCSRXFQXKJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428477 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118554-00-0 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Orn(2-Cl-Z)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Orn(2-Cl-Z)-OH, with the full chemical name Nα-tert-butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a crucial building block in the field of peptide chemistry. As a derivative of the non-proteinogenic amino acid L-ornithine, it is extensively utilized in solid-phase peptide synthesis (SPPS) for the controlled incorporation of ornithine residues into peptide chains. The strategic placement of two distinct protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino side chain, allows for selective deprotection and subsequent modification, making it a versatile tool for synthesizing complex peptides, including those with lactam bridges or sites for conjugation. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in peptide synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 118554-00-0 |

| Molecular Formula | C₁₈H₂₅ClN₂O₆ |

| Molecular Weight | 400.85 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 114-118 °C |

| Optical Rotation | [α]20/D −2.8±0.5°, c = 1% in acetic acid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily employed in the Boc/Bzl strategy of SPPS. The Boc group serves as a temporary protecting group for the α-amino group, which is cleaved at each cycle of amino acid addition. The 2-Cl-Z group, on the other hand, is a more stable, "permanent" protecting group for the side chain, which is typically removed during the final cleavage of the peptide from the resin support.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a typical Boc-SPPS workflow.

Before initiating peptide synthesis, the solid support (resin) must be properly prepared and swelled to ensure optimal reaction kinetics.

-

Materials:

-

Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with a filter

-

-

Protocol:

-

Place the desired amount of resin into the reaction vessel.

-

Add a sufficient volume of DCM to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DCM through the filter.

-

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Materials:

-

Peptide-resin

-

50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

DCM, peptide synthesis grade

-

10% Diisopropylethylamine (DIEA) in DCM (v/v) for neutralization

-

-

Protocol:

-

To the swelled peptide-resin, add the 50% TFA in DCM solution.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh portion of the TFA solution and agitate for 20-30 minutes at room temperature to ensure complete deprotection.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with 10% DIEA in DCM for 1-2 minutes. Repeat this neutralization step.

-

Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

-

This protocol describes the incorporation of the this compound residue into the growing peptide chain.

-

Materials:

-

Deprotected peptide-resin

-

This compound (2-4 equivalents based on resin substitution)

-

Coupling reagents:

-

Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Option B: HBTU or HATU

-

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

DIEA, peptide synthesis grade

-

-

Protocol (using HBTU/HATU):

-

In a separate vessel, dissolve this compound (2-4 eq.) and HBTU or HATU (2-4 eq.) in a minimal amount of DMF.

-

Add DIEA (4-8 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a qualitative method like the Kaiser test (a negative result indicates completion).[2]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the 2-Cl-Z group from the ornithine residue. The 2-Cl-Z group is stable to the TFA used for Boc deprotection but can be removed under stronger acidic conditions or by hydrogenolysis.[3][4]

-

Method 1: Strong Acid Cleavage (e.g., HF)

-

Caution: Hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Materials:

-

Dried peptide-resin

-

Anhydrous HF

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

-

-

Protocol:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in the reaction vessel of the HF apparatus and add scavengers.

-

Cool the vessel to -5 to 0 °C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.

-

Dry the peptide under vacuum.

-

-

-

Method 2: Hydrogenolysis

-

This method is an alternative for removing the 2-Cl-Z group.[3]

-

Materials:

-

Peptide with the 2-Cl-Z group

-

10% Formic acid in Methanol (MeOH)

-

Palladium catalyst (e.g., 5% Pd on carbon)

-

-

Protocol:

-

Dissolve the peptide in 10% formic acid in MeOH.

-

Add an equal mass of the Pd catalyst relative to the peptide.

-

Stir the mixture vigorously. Gentle warming may be applied to initiate the reaction (evolution of gas).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC-MS).

-

Once the deprotection is complete, filter the mixture to remove the catalyst.

-

Evaporate the solvent in vacuo to obtain the deprotected peptide.

-

-

Purification and Characterization

Following cleavage and deprotection, the crude peptide typically requires purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

-

Purification:

-

Characterization:

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the purified peptide.[7]

-

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.

-

Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the synthesized peptide.

-

Sequencing: For longer or more complex peptides, Edman degradation or tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence.[7]

-

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Boc-Orn(Z)-OH = 98.0 TLC 2480-93-5 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. oxfordglobal.com [oxfordglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH for Researchers and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, commonly abbreviated as Boc-Orn(2-Cl-Z)-OH, is a crucial building block in the field of peptide chemistry. As a derivative of the non-proteinogenic amino acid L-ornithine, it offers a unique structural motif for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an L-ornithine derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the δ-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This dual-protection scheme is fundamental to its utility in controlled, stepwise solid-phase peptide synthesis (SPPS).

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-5-[[(2-chlorophenyl)methoxy]carbonylamino]pentanoic acid | N/A |

| CAS Number | 118554-00-0 | [1][2][3][4][5] |

| Molecular Formula | C18H25ClN2O6 | [1][2][3][4][5] |

| Molecular Weight | 400.85 g/mol | [1][3][4][5] |

| Appearance | White powder | [5] |

| Melting Point | 114-118 °C | [4][5] |

| Optical Activity | [α]20/D -2.8±0.5°, c = 1% in acetic acid | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [3] |

| Storage | Sealed in dry, 2-8°C | [5] |

Role in Peptide Synthesis: Orthogonal Protection Strategy

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The strategic placement of the Boc and 2-Cl-Z protecting groups allows for an orthogonal protection strategy. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the 2-Cl-Z group is stable to these conditions but can be removed by strong acids like hydrogen fluoride (HF) or through hydrogenolysis.[6][7] This differential stability is crucial for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.

Caption: Orthogonal protection strategy in SPPS using this compound.

Experimental Protocols

1. General Synthesis of Boc-Protected Amino Acids (Illustrative)

This protocol describes a general method for the introduction of the Boc protecting group onto an amino acid. The synthesis of this compound would involve starting with H-Orn(2-Cl-Z)-OH.

-

Reaction: The amino acid (or its protected precursor) is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, in the presence of a base (e.g., sodium hydroxide or triethylamine). Di-tert-butyl dicarbonate (Boc-anhydride) is then added portion-wise to the reaction mixture.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified to a low pH (e.g., pH 2-3) with an acid like citric acid or hydrochloric acid.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Purification: The crude product is obtained after evaporation of the solvent and can be further purified by crystallization or column chromatography.

2. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general workflow for a single coupling cycle in Boc-based SPPS.[8][9][10][11]

-

Resin Swelling: The solid support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: The incoming Boc-amino acid (in this case, this compound) is activated using a coupling reagent (e.g., HBTU, HATU, or DCC) in the presence of a base (like DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test like the ninhydrin (Kaiser) test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

3. Cleavage of the 2-Cl-Z Protecting Group

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a robust protecting group for the side chain of ornithine. Its removal is typically performed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin.

-

Reagents: The most common reagent for the cleavage of the 2-Cl-Z group in the context of Boc-SPPS is anhydrous hydrogen fluoride (HF).[6] Other strong acid cocktails, such as HBr in TFA, can also be employed.[6]

-

Procedure: The peptide-resin is treated with the cleavage cocktail, which often includes scavengers (e.g., anisole, thioanisole) to trap reactive carbocations generated during the deprotection process, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine. The reaction is typically carried out at low temperatures (e.g., 0 °C).

-

Alternative Method (Hydrogenolysis): For peptides in solution, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis.[6] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon) in a suitable solvent like methanol or acetic acid.

4. Purification and Analysis

-

Purification: Crude peptides synthesized using this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). While specific NMR data for this compound is not publicly available, 1H and 13C NMR spectroscopy would be the standard methods for the structural characterization of the pure compound.

Biological Significance and Applications

Ornithine and its derivatives play significant roles in various biological processes. While specific signaling pathways involving peptides containing the Orn(2-Cl-Z) modification are not well-documented in publicly available literature, the incorporation of modified ornithine residues is a key strategy in medicinal chemistry for the development of novel therapeutics.[12]

Potential Applications in Drug Development:

-

Peptidomimetics: The unique side chain of ornithine can be further modified to create peptidomimetics with enhanced stability, bioavailability, and receptor-binding affinity. These can be designed to target enzymes, receptors, or signaling pathways implicated in a range of diseases, including cancer and infectious diseases.[12]

-

Targeted Drug Delivery: The δ-amino group of the ornithine side chain, once deprotected, provides a reactive handle for the conjugation of other molecules, such as cytotoxic drugs, imaging agents, or cell-penetrating peptides. This allows for the development of targeted drug delivery systems that can selectively deliver a payload to specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity.[12]

-

Antimicrobial Peptides: The introduction of ornithine residues into peptide sequences can influence their antimicrobial properties. The positive charge of the deprotected side-chain at physiological pH can enhance the interaction of the peptide with negatively charged bacterial membranes.

The biosynthesis of some natural products involves the conversion of arginine to ornithine residues within a peptide chain by enzymes called peptide arginases.[13][14][15] This highlights the natural precedent for ornithine-containing peptides and suggests a rich area for the design of novel bioactive molecules.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis, enabling the introduction of a modifiable ornithine residue into peptide sequences. Its orthogonal protecting groups are well-suited for Boc-based solid-phase peptide synthesis. While specific experimental data for the synthesis and characterization of this particular compound are not widely published, the general principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development. The ability to incorporate this modified amino acid opens up numerous possibilities for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. peptide.com [peptide.com]

- 3. This compound | 118554-00-0 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. nbinno.com [nbinno.com]

- 13. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, a valuable amino acid derivative in peptide synthesis and drug discovery. The document provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and visual representations of the synthetic pathway and experimental workflow.

Chemical and Physical Properties

Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine is a white, crystalline powder. The following table summarizes its key quantitative data, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 118554-00-0 | [1][2][3] |

| Molecular Formula | C₁₈H₂₅ClN₂O₆ | [1][3][4] |

| Molecular Weight | 400.85 g/mol | [1] |

| Purity | ≥ 99% (HPLC) | [3][4] |

| Melting Point | 112-118 °C | [3][4] |

| Appearance | White powder | [3] |

Synthetic Pathway

The synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine from L-ornithine is a multi-step process that involves the selective protection of the α- and δ-amino groups. The following diagram illustrates a proposed synthetic route.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, based on established methods for amino acid protection.

Materials:

-

L-Ornithine monohydrochloride

-

Copper(II) acetate monohydrate

-

Sodium carbonate

-

2-Chlorobenzyl chloroformate

-

Dioxane

-

Water

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Formation of the L-Ornithine Copper(II) Complex

-

Dissolve L-Ornithine monohydrochloride in water.

-

Add a solution of copper(II) acetate monohydrate in water to the ornithine solution with stirring.

-

Slowly add a solution of sodium carbonate in water to raise the pH to approximately 9. A blue precipitate of the L-ornithine copper(II) complex will form.

-

Stir the suspension at room temperature for 1-2 hours.

-

Collect the blue precipitate by filtration, wash thoroughly with water, and then with ethanol.

-

Dry the copper complex under vacuum.

Step 2: Selective Nδ-Protection with 2-Chlorobenzyl Chloroformate

-

Suspend the dried L-ornithine copper(II) complex in a mixture of dioxane and water.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add 2-chlorobenzyl chloroformate dropwise to the stirred suspension while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the copper by treating the mixture with a chelating agent such as 8-hydroxyquinoline or by acidification and extraction. For acidification, carefully add 1 M HCl to decompose the copper complex.

-

Extract the aqueous layer with ethyl acetate to remove byproducts.

-

Adjust the pH of the aqueous layer to neutral and isolate the Nδ-(2-chloro-Z)-L-ornithine. This may involve concentration and crystallization or direct use in the next step.

Step 3: Nα-Protection with Di-tert-butyl dicarbonate

-

Dissolve the Nδ-(2-chloro-Z)-L-ornithine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Add triethylamine (TEA) to the solution to act as a base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a white solid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine.

Disclaimer: This guide provides a representative synthesis protocol based on established chemical principles. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize the reaction conditions for their specific needs.

References

An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH

CAS Number: 118554-00-0

Synonyms: Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, Boc-L-Orn(2-Cl-Z)-OH

This technical guide provides a comprehensive overview of Boc-Orn(2-Cl-Z)-OH, a crucial amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the physicochemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), supported by experimental protocols and workflow visualizations.

Physicochemical Properties

This compound is a white to off-white powder.[1] Its chemical structure features an Nα-Boc protecting group and an Nδ-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) protecting group on the L-ornithine backbone. This orthogonal protection scheme is instrumental in complex peptide synthesis.[2] The key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 118554-00-0 | [3][4] |

| Molecular Formula | C₁₈H₂₅ClN₂O₆ | [3][4] |

| Molecular Weight | 400.85 g/mol | [3][4] |

| Melting Point | 114-118 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis of this compound

Representative Experimental Protocol for Synthesis

Step 1: Nα-Boc Protection of L-Ornithine

This step is based on the general procedure for the Boc protection of amino acids.[6][9]

-

Dissolution: Dissolve L-ornithine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution with stirring.

-

Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate to remove byproducts. Acidify the aqueous layer with a 5% citric acid solution and extract the Nα-Boc-L-ornithine product with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Orn-OH.

Step 2: Nδ-(2-Cl-Z) Protection of Nα-Boc-L-Ornithine

This step is a modification of the general procedure for Z-group protection of amino groups.[8]

-

Dissolution: Dissolve Nα-Boc-L-ornithine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Cool the solution to 0°C and add a base, such as sodium carbonate or sodium bicarbonate, to adjust the pH to approximately 9-10.

-

Reagent Addition: Slowly add 2-chlorobenzyl chloroformate (2-Cl-Z-Cl) (1.1 equivalents) to the stirring solution while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-based solid-phase peptide synthesis.[10] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition. The 2-Cl-Z group provides robust, acid-stable protection for the ornithine side-chain, which is typically removed during the final cleavage of the peptide from the resin.[11]

Representative Boc-SPPS Protocol

The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.[2][10]

-

Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

-

Deprotection:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.

-

Wash the resin thoroughly with DCM and isopropanol (IPA).[10]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by treatment with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin with DCM to remove excess base and salts.

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU or HATU (2-4 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add a base (e.g., DIEA or N-methylmorpholine) to activate the carboxylic acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

Wash the resin extensively with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Boc-SPPS Workflow Diagram

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Technical Guide: Properties and Applications of Boc-Orn(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical characterization, and applications of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, commonly abbreviated as Boc-Orn(2-Cl-Z)-OH. This reagent is a critical building block in peptide synthesis, particularly for the development of peptide-based therapeutics.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. It is strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino group of the side chain. This protection scheme is fundamental to its primary application in solid-phase peptide synthesis (SPPS).

The quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C18H25ClN2O6[1] |

| Molecular Weight | 400.85 g/mol [1][2] |

| CAS Number | 118554-00-0[1][3][4] |

| Appearance | White to off-white powder[3] |

| Melting Point | 114-118 °C[3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Role in Peptide Synthesis

This compound is an essential amino acid building block used in peptide synthesis. The orthogonal nature of its protecting groups allows for the selective deprotection and coupling of amino acids to form a peptide chain. The Boc group is acid-labile and is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the 2-Cl-Z group is more stable and is cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (HF), at the end of the synthesis. This differential stability is a cornerstone of the Boc/Bzl solid-phase peptide synthesis strategy.[5][6]

The workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS is illustrated below.

Experimental Protocols

The following is a generalized protocol for the manual synthesis of a peptide on a solid support using the Boc/Bzl strategy. The specific reagents and reaction times may need to be optimized for the particular peptide sequence.

-

Resin Preparation: The synthesis begins with an appropriate solid support resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.[7] The resin is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 15-30 minutes.[6][7] This step exposes the free α-amino group for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DCM and then a neutralization buffer to remove residual TFA.

-

Neutralization: The protonated amino group is neutralized to the free amine by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[8]

-

Washing: The resin is washed with DCM to remove excess base and byproducts.

-

Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group on the resin. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). The reaction is typically carried out in DMF or DCM.

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts.

-

Cycle Repetition: Steps 2 through 7 are repeated for each subsequent amino acid in the peptide sequence.[6]

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like 2-Cl-Z) are removed simultaneously. This is typically achieved using a strong acid such as liquid hydrogen fluoride (HF).[7] Scavengers are often added to prevent side reactions.

-

Purification: The crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The purity and structural integrity of this compound are crucial for successful peptide synthesis. Several analytical techniques are employed for its characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. In ¹H NMR, the Boc group is characterized by a prominent singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemwhat.com [chemwhat.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Navigating the Stability of Boc-Orn(2-Cl-Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, or Boc-Orn(2-Cl-Z)-OH. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research and the successful development of peptide-based therapeutics. This document outlines the known stability characteristics, potential degradation pathways, and provides detailed experimental protocols for in-house stability assessment.

Core Concepts: Understanding the Protecting Groups

The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the Boc group on the alpha-amine and the 2-Cl-Z group on the delta-amine of the ornithine side chain.

-

The Boc (tert-Butoxycarbonyl) Group: This group is notoriously labile to acidic conditions.[1][2] The deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[2][3] Conversely, the Boc group is generally stable to basic and nucleophilic conditions.[1][4]

-

The 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: A derivative of the more common Z (benzyloxycarbonyl) group, the 2-Cl-Z group is cleaved by hydrogenolysis. The electron-withdrawing chlorine atom on the benzyl ring increases its stability towards acidic conditions compared to the standard Z group.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, it is crucial to adhere to the following storage and handling guidelines.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Sealed in a dry environment | Protects against hydrolysis of the carboxylic acid and potential moisture-mediated degradation of protecting groups. |

| Light | Keep in a dark place | Prevents potential photolytic degradation. |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid direct contact with skin, eyes, and clothing.

-

Practice good laboratory hygiene and wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, a qualitative stability profile can be inferred from the known chemistry of its constituent protecting groups. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis of the Boc group and, to a lesser extent, potential hydrolysis of the 2-Cl-Z group under more forcing conditions.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors Influencing this compound Stability.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[7]

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Forced Degradation Experimental Workflow.

Detailed Methodologies for Stress Conditions

The goal is to achieve a target degradation of 5-20%.[5][7] This ensures that degradation products are generated at a sufficient level for detection and characterization without being so extensive that secondary and tertiary degradation products complicate the analysis.

Table 2: Protocol for Forced Degradation Studies of this compound

| Stress Condition | Protocol | Primary Target |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[8] | Boc group cleavage |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[8] | Potential hydrolysis of the ester linkage in the Z-group. The Boc group is expected to be stable. |

| Oxidative Degradation | Dissolve the sample in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[9] | Oxidation of the ornithine side chain or other susceptible moieties. |

| Thermal Degradation | Store the solid compound at 70°C for 7 days.[9] | General thermal decomposition. |

| Photolytic Degradation | Expose the solid compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m².[6] | Photolytic cleavage or rearrangement of the protecting groups. |

Note: A control sample, unexposed to stress conditions, should be analyzed concurrently.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the active substance and the increase in degradation products, with all peaks being well-resolved.[10] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Starting HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 265 nm (to detect the aromatic Z-group).

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the analysis of the forced degradation samples, ensuring that all degradation product peaks are resolved from the main this compound peak.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. The primary liability is the acid-sensitivity of the Boc group. For critical applications in research and drug development, it is highly recommended that a forced degradation study, coupled with a validated stability-indicating HPLC method, be performed to fully characterize the stability profile and ensure the quality and integrity of this important amino acid derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. reddit.com [reddit.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sgs.com [sgs.com]

- 8. ijisrt.com [ijisrt.com]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Solubility Profile of Boc-Orn(2-Cl-Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective handling, storage, and application in synthetic protocols. This document outlines its solubility in various common solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Qualitative and Semi-Quantitative Solubility Data

A product information sheet for this compound indicates that it is soluble in a range of common organic solvents.[1] This qualitative data is summarized in the table below. For a semi-quantitative reference, data for the closely related analog, Boc-Orn(Z)-OH (which lacks the 2-chloro substituent), is also included. A product sheet for this analog specifies that 1 millimole is "clearly soluble" in 2 mL of DMF, which translates to a concentration of approximately 0.5 M.

| Solvent | This compound Solubility | Boc-Orn(Z)-OH Solubility (Analog) |

| Dimethylformamide (DMF) | Soluble | Clearly soluble (1 mmol in 2 mL) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |

| Chloroform | Soluble[1] | - |

| Dichloromethane (DCM) | Soluble[1] | - |

| Ethyl Acetate | Soluble[1] | - |

| Acetone | Soluble[1] | - |

Note: The term "soluble" is qualitative. The actual solubility can vary depending on factors such as the purity of the compound, the specific batch, temperature, and the presence of any moisture. It is always recommended to perform solubility tests on a small scale before preparing larger solutions.[2][3][4][5]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a specific solvent. This protocol is adapted from general procedures for determining the solubility of protected amino acids and peptides.[6]

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvent (e.g., DMF, DMSO, DCM)

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a small, sealable glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Add a small magnetic stir bar.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a vacuum oven or desiccator to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is fully evaporated, weigh the collection vial containing the dried solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vial from the final weight of the vial with the dried solid.

-

The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the supernatant collected. The result is typically expressed in mg/mL or g/L.

-

Safety Precautions: Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers experimentally verify the solubility in their specific solvent systems and conditions.

References

Technical Guide: HPLC Purity Analysis of Boc-Orn(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of protected amino acids like this compound is critical in peptide synthesis to minimize side reactions and ensure the integrity of the final peptide product.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the synthesis of incorrect peptide sequences, posing a significant challenge to drug development and research. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution and sensitivity. This guide outlines a standard RP-HPLC method for the quality control of this compound.

Experimental Protocol: Reverse-Phase HPLC Analysis

This section details the methodology for the purity analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of protected amino acids.

-

Solvents: HPLC grade acetonitrile (ACN) and water.

-

Additives: Trifluoroacetic acid (TFA).

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

HPLC Conditions

The following HPLC conditions are recommended for the analysis:

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Representative HPLC Data

The following table summarizes hypothetical data obtained from the HPLC analysis of a typical batch of this compound.

| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |

| 1 | 3.2 | 15.8 | 0.5 | Minor Impurity |

| 2 | 12.5 | 3085.4 | 98.5 | This compound |

| 3 | 14.1 | 28.2 | 0.9 | Minor Impurity |

| 4 | 16.8 | 3.1 | 0.1 | Minor Impurity |

| Total | 3132.5 | 100.0 |

Purity Calculation

The purity is calculated as follows:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Based on the representative data, the purity of the this compound sample is 98.5%.

Experimental Workflow and Signaling Pathways

The logical flow of the HPLC purity analysis is depicted in the following diagrams.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the purity assessment of this compound. Adherence to this protocol is essential for ensuring the quality of this critical raw material in peptide synthesis, thereby contributing to the successful development of peptide-based therapeutics and research reagents. The purity of protected amino acids is a critical parameter, and a typical specification for commercially available products is often ≥98.0%.[3] This analytical procedure allows for the verification of this specification.

References

Navigating the Synthesis Landscape: A Technical Guide to Boc-Orn(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of N-α-Boc-N-δ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH), a key building block in peptide synthesis. The information presented herein is intended to support researchers and drug development professionals in the safe and effective use of this reagent.

Compound Identification and Properties

This compound is a derivative of the amino acid L-ornithine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the δ-amino group. This strategic protection allows for its precise incorporation into peptide chains during solid-phase or solution-phase synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118554-00-0 | [1][2][3][4][5][6] |

| Molecular Formula | C18H25ClN2O6 | [1][2][3][4][5][6] |

| Molecular Weight | 400.85 g/mol | [1][2][3][4][5][6] |

| Appearance | White powder | [5] |

| Melting Point | 114-118 °C | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | 2-8°C or -15°C (Sealed in dry conditions) | [4][5] |

Safety and Hazard Information

A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on data for structurally similar compounds and general knowledge of protected amino acids. It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Table 2: Hazard Identification and Classification

| Hazard Category | Classification | Notes |

| GHS Classification | Not officially classified. Based on similar compounds (Boc-Orn(Z)-OH), may cause skin and eye irritation. | A definitive classification requires a complete SDS. |

| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [4][5] |

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, and as a matter of good laboratory practice, the following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves.

-

Respiratory Protection: In cases of handling fine powder where dust may be generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A laboratory coat should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures

The following are general first-aid guidelines. In all cases of exposure, seek medical attention.

-

After Inhalation: Move the person to fresh air.

-

After Skin Contact: Immediately wash with plenty of soap and water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

General Handling Protocol

While a specific experimental protocol for handling this compound is not publicly documented, a general procedure for handling protected amino acids can be followed:

-

Preparation: Before handling, ensure the work area is clean and all necessary PPE is donned. The required amount of the compound should be calculated beforehand.

-

Dispensing: The compound should be dispensed in a chemical fume hood to minimize inhalation of any fine powder. Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid generating dust.

-

Dissolution: If dissolving the compound, add the solvent slowly to the solid. Ensure the chosen solvent is compatible and dry, if required for the subsequent reaction.

-

Reaction Setup: All reactions involving this compound should be set up in a fume hood.

-

Waste Disposal: All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Storage Conditions

To ensure the stability and longevity of the product, it should be stored under the following conditions:

-

Temperature: Store in a refrigerator (2-8°C) or freezer (-15°C) as recommended by the supplier.[4][5]

-

Atmosphere: Keep the container tightly sealed and dry.

-

Incompatibilities: Keep away from strong oxidizing agents.

Experimental Workflows and Logical Relationships

The following diagrams illustrate standard workflows and logical relationships relevant to the handling and safety of chemical reagents like this compound.

Caption: General workflow for handling chemical reagents.

Caption: Logical flow for responding to a chemical exposure.

Conclusion

References

The 2-Cl-Z Group: A Technical Guide to its Role as a Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective moieties, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group holds a significant position, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the 2-Cl-Z protecting group, detailing its chemical properties, strategic applications, and the nuanced experimental protocols for its implementation and removal. Quantitative data are presented for comparative analysis, and key workflows are visualized to offer a comprehensive understanding for researchers and professionals in the field of drug development and peptide chemistry.

Introduction to the 2-Cl-Z Protecting Group

The 2-chlorobenzyloxycarbonyl (2-Cl-Z or Z(2-Cl)) group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group, first introduced by Bergmann and Zervas.[1] The addition of a chlorine atom to the ortho position of the benzyl ring modifies the electronic properties of the group, enhancing its stability to acidic conditions used for the removal of the Nα-Boc group during SPPS.[2] This increased acid stability makes it a reliable choice for the protection of nucleophilic side chains, most notably the ε-amino group of lysine (Lys) and the δ-amino group of ornithine (Orn).[3][4]

The primary function of the 2-Cl-Z group is to prevent unwanted side reactions at the amino acid side chain during peptide elongation.[5] Its stability to the repetitive TFA treatments required for Nα-Boc deprotection, coupled with its lability under strong acidic conditions used for final cleavage from the resin, makes it a valuable tool in the synthesis of complex peptides.[4][6]

Chemical Properties and Strategic Applications

The 2-Cl-Z group is most commonly employed in Boc-based solid-phase peptide synthesis.[3] Its key features include:

-

Acid Stability: The electron-withdrawing nature of the chlorine atom enhances the stability of the carbamate linkage towards moderately acidic conditions, such as the 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) used for Nα-Boc group removal.[2][4]

-

Cleavage Conditions: The 2-Cl-Z group is typically removed simultaneously with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH).[3][4][7]

-

Orthogonality: The 2-Cl-Z group is considered orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is removed under basic conditions (e.g., piperidine in DMF).[8] This orthogonality allows for its use in synthetic strategies that require selective deprotection of different functional groups.

-

Hydrogenolysis: Similar to the Cbz group, the 2-Cl-Z group can also be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][9] This provides an alternative, milder deprotection method, particularly useful in solution-phase synthesis or for peptides sensitive to strong acids.

The strategic application of the 2-Cl-Z group is primarily in the protection of the side-chain amino functions of lysine and ornithine in Boc-SPPS.[3][4] Its use prevents branching of the peptide chain and other side reactions.

Data Presentation: Comparative Stability and Cleavage

Quantitative data for the cleavage efficiency of the 2-Cl-Z group under various conditions can be crucial for optimizing peptide synthesis protocols. The following tables summarize the stability and deprotection conditions for the 2-Cl-Z group in comparison to other common amine protecting groups.

| Protecting Group | Structure | Stability to 25-50% TFA/DCM | Stability to 20% Piperidine/DMF |

| Boc | (CH₃)₃C-O-CO- | Labile | Stable |

| Fmoc | C₁₅H₁₁O-CO- | Stable | Labile |

| Cbz (Z) | C₆H₅CH₂-O-CO- | Partially Labile | Stable |

| 2-Cl-Z | 2-Cl-C₆H₄CH₂-O-CO- | Stable [2][4] | Stable [8] |

Table 1: Relative Stability of Common Amine Protecting Groups in SPPS.

| Protecting Group | Cleavage Reagent(s) | Typical Conditions | Comments |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temp, 15-30 min | Standard Nα-deprotection in Boc-SPPS. |

| Fmoc | Piperidine | 20% in DMF, room temp, 5-20 min | Standard Nα-deprotection in Fmoc-SPPS. |

| Cbz (Z) | H₂/Pd-C, HBr/AcOH, Na/liq. NH₃ | H₂ (1 atm), rt; 33% HBr in AcOH, rt | Hydrogenolysis is a mild, neutral pH method.[9] |

| 2-Cl-Z | HF, TFMSOTf, HBr/TFA, HBr/AcOH, Hydrogenolysis [3][4] | HF, 0°C, 1 hr; H₂/Pd-C, rt | Cleaved during final peptide-resin cleavage in Boc-SPPS. Hydrogenolysis offers a milder alternative.[3] |

Table 2: Common Cleavage Conditions for Amine Protecting Groups.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of the 2-Cl-Z protecting group.

Protocol for 2-Cl-Z Protection of an Amino Group

This protocol describes the introduction of the 2-Cl-Z group onto the side-chain amino group of an Nα-protected amino acid, such as Boc-L-lysine.

Materials:

-

Boc-L-lysine

-

2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Boc-L-lysine (1.0 equivalent) in a mixture of dioxane (or THF) and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Addition of 2-Cl-Z-Cl: While vigorously stirring, slowly add 2-chlorobenzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted 2-Cl-Z-Cl.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-L-Lys(2-Cl-Z)-OH.

Protocol for Cleavage of the 2-Cl-Z Group by Hydrogenolysis

This method is suitable for solution-phase synthesis or for deprotection of a purified peptide.

Materials:

-

2-Cl-Z protected peptide

-

Methanol (MeOH) or 10% Formic acid in MeOH[3]

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen gas (H₂) source or Formic acid/Ammonium formate for transfer hydrogenolysis

-

Celite

Procedure:

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in methanol or 10% formic acid in methanol.[3]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature. For transfer hydrogenolysis, add ammonium formate or formic acid and heat gently.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol for Cleavage of the 2-Cl-Z Group with HF

This is a standard procedure for the final deprotection and cleavage from the resin in Boc-SPPS. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

Materials:

-

2-Cl-Z protected peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Apparatus Setup: Place the dried resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole).

-

HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1 hour. For peptides containing Arg(Tos) or other acid-stable groups, a longer reaction time or a "low-high" HF procedure may be necessary.[7][10]

-

HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas, followed by high vacuum.

-

Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Chemical Structures

Figure 1: Structures of Common Amine Protecting Groups.

Boc-SPPS Workflow with 2-Cl-Z Protection

Figure 2: General Workflow of Boc-SPPS.

Orthogonality of Protecting Groups

Figure 3: Orthogonal Deprotection Strategies.

Conclusion

The 2-Cl-Z protecting group remains a cornerstone in the repertoire of peptide chemists, particularly for those utilizing the Boc/Bzl strategy. Its enhanced acid stability compared to the parent Cbz group provides a greater margin of safety during the repetitive Nα-Boc deprotection steps, ensuring the integrity of sensitive side chains. While strong acid cleavage is the standard for its removal in SPPS, the option of milder hydrogenolysis adds to its versatility. A thorough understanding of its properties, coupled with optimized experimental protocols, enables the reliable synthesis of complex and challenging peptide targets. This guide serves as a comprehensive resource for researchers and professionals to effectively harness the capabilities of the 2-Cl-Z protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Methodological & Application

Application Notes and Protocols for Boc-Orn(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Orn(2-Cl-Z)-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This Nα-Boc-protected ornithine derivative features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the δ-amino side chain. The 2-Cl-Z group offers the distinct advantage of being orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is crucial for the synthesis of complex peptides, including cyclic peptides and those requiring selective side-chain modifications. The 2-Cl-Z group is stable under the conditions used for both Boc and Fmoc deprotection and can be selectively removed by hydrogenolysis or strong reducing agents, providing a strategic tool for advanced peptide design.

These application notes provide detailed protocols and technical information for the effective use of this compound in SPPS, targeting applications in the development of novel peptide therapeutics such as antimicrobial and anticancer agents.

Physicochemical Properties and Data Presentation

Clear and concise data is essential for reproducibility in peptide synthesis. The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 118554-00-0 |

| Molecular Formula | C₁₈H₂₅ClN₂O₆ |

| Molecular Weight | 400.85 g/mol |

| Melting Point | 114-118 °C |

| Appearance | White powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

Experimental Protocols

Detailed methodologies for the key steps involving this compound in Boc-SPPS are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Boc-SPPS Workflow Overview

The general workflow for incorporating an amino acid in Boc-SPPS is a cyclical process. The following diagram illustrates the key steps.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling of this compound

The following protocols describe the coupling of this compound using common coupling reagents.

Protocol 2.1: Coupling using HBTU/DIEA

-

Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then N,N-dimethylformamide (DMF) (3x).

-

Neutralization: Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

-

Activation and Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2.2: Coupling using DIC/HOBt

-

Follow steps 1-4 from the HBTU/DIEA protocol.

-

Pre-activation: In a separate vessel, dissolve this compound (3.0 equivalents) and 1-hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.

-

Follow steps 7-8 from the HBTU/DIEA protocol.

Quantitative Data (Representative)

While specific quantitative data for this compound is not extensively published, the following table provides representative coupling efficiencies based on similar sterically unhindered amino acids in Boc-SPPS. Actual efficiencies should be determined experimentally for each specific sequence.

| Coupling Reagent | Typical Coupling Efficiency |

| HBTU/DIEA | >99% |

| DIC/HOBt | >98% |

Deprotection of the 2-Cl-Z Group